An In-depth Technical Guide to Ethyl 8-Isocyanatooctanoate: Structure, Properties, and Applications
An In-depth Technical Guide to Ethyl 8-Isocyanatooctanoate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Building Block for Advanced Chemical Synthesis
Ethyl 8-isocyanatooctanoate is a heterobifunctional organic compound featuring an ethyl ester at one end of an eight-carbon aliphatic chain and a highly reactive isocyanate group at the other. This unique architecture positions it as a valuable linker and building block in various fields, including drug development, polymer chemistry, and materials science. The ester group offers a site for hydrolytic cleavage or modification, while the isocyanate group provides a versatile handle for conjugation to nucleophiles such as amines, alcohols, and thiols. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of ethyl 8-isocyanatooctanoate, with a focus on its utility for researchers and professionals in the chemical and biomedical sciences.
Chemical Structure and Physicochemical Properties
The structural and physicochemical properties of ethyl 8-isocyanatooctanoate are fundamental to its reactivity and applications.
Molecular Structure
The chemical structure of ethyl 8-isocyanatooctanoate is characterized by an unbranched eight-carbon chain. One terminus is functionalized with an ethyl ester group (-COOCH₂CH₃), and the other with an isocyanate group (-N=C=O).
graph "Ethyl_8_isocyanatooctanoate" {
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node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
C1 [label="C", pos="0,0!"];
O1 [label="O", pos="0.87,-0.5!"];
O2 [label="O", pos="-0.87,-0.5!"];
C2 [label="C", pos="1.74,0!"];
C3 [label="C", pos="2.61,-0.5!"];
C4 [label="C", pos="-1.74,0!"];
C5 [label="C", pos="-2.61,-0.5!"];
C6 [label="C", pos="-3.48,0!"];
C7 [label="C", pos="-4.35,-0.5!"];
C8 [label="C", pos="-5.22,0!"];
C9 [label="C", pos="-6.09,-0.5!"];
C10 [label="C", pos="-6.96,0!"];
N1 [label="N", pos="-7.83,-0.5!"];
C11 [label="C", pos="-8.7,0!"];
O3 [label="O", pos="-9.57,-0.5!"];
// Bond edges
C1 -- O1 [label=""];
C1 -- O2 [label=""];
O1 -- C2 [label=""];
C2 -- C3 [label=""];
C1 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- C7 [label=""];
C7 -- C8 [label=""];
C8 -- C9 [label=""];
C9 -- C10 [label=""];
C10 -- N1 [label=""];
N1 -- C11 [label=""];
C11 -- O3 [label=""];
// Hydrogen atoms (implied)
}```
Figure 1: Chemical Structure of Ethyl 8-isocyanatooctanoate
Physicochemical Data
While comprehensive experimental data for ethyl 8-isocyanatooctanoate is not widely published, its properties can be estimated based on its structure and data from analogous compounds. Key identifiers and properties are summarized in the table below.
Property Value Source/Notes CAS Number 78241-55-1 [1] Molecular Formula C₁₁H₁₉NO₃ [1] Molecular Weight 213.27 g/mol [1] Appearance Expected to be a colorless to pale yellow liquid Based on similar long-chain alkyl esters. Boiling Point Not reported; estimated to be >250 °C at 760 mmHg Extrapolated from related compounds. Density Not reported; estimated to be ~0.95-1.05 g/cm³ Based on similar long-chain esters. Solubility Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate). Insoluble in water. General solubility of esters and isocyanates. [2] Refractive Index Not reported.
Synthesis and Purification
The synthesis of ethyl 8-isocyanatooctanoate is not commonly detailed in standard chemical literature. However, a logical and effective synthetic pathway involves a multi-step process starting from a readily available precursor, ethyl 8-bromooctanoate.
Synthetic Pathway Overview
The most plausible synthetic route involves three main stages:
-
Synthesis of Ethyl 8-bromooctanoate: This precursor can be synthesized from 8-bromooctanoic acid.
[3][4][5]2. Conversion to Ethyl 8-azidooctanoate: The bromide is displaced by an azide group through nucleophilic substitution.
-
Curtius Rearrangement: The acyl azide is rearranged to the isocyanate.
Figure 2: Proposed Synthetic Pathway for Ethyl 8-isocyanatooctanoate
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-bromooctanoate from 8-Bromooctanoic Acid
[3]
-
To a solution of 8-bromooctanoic acid (1.0 eq) in absolute ethanol (approximately 4-5 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 8-bromooctanoate as an oil. Purification can be achieved by vacuum distillation.
Protocol 2: Synthesis of Ethyl 8-azidooctanoate
Self-Validating System Note: This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of sodium azide and the potential formation of hydrazoic acid.
-
Dissolve ethyl 8-bromooctanoate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Add sodium azide (1.1-1.5 eq) to the solution.
-
Heat the mixture with stirring at 60-80 °C for several hours. Monitor the reaction by TLC or Gas Chromatography (GC) for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Extract the aqueous mixture with a non-polar solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 8-azidooctanoate. This intermediate is often used in the next step without further purification.
Protocol 3: Curtius Rearrangement to Ethyl 8-isocyanatooctanoate
Self-Validating System Note: The Curtius rearrangement involves heating an acyl azide, which can be explosive. This procedure must be conducted with extreme caution, behind a blast shield, and on a small scale initially. The reaction should be heated gently and monitored for gas evolution (N₂).
-
Place the crude ethyl 8-azidooctanoate in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the azide gently in an oil bath. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas. [6]The temperature required will depend on the specific substrate but is often in the range of 80-120 °C.
-
Monitor the reaction by IR spectroscopy, observing the disappearance of the characteristic azide peak (around 2140 cm⁻¹) and the appearance of the strong isocyanate peak (around 2270 cm⁻¹).
[7]4. Once the rearrangement is complete (i.e., nitrogen evolution ceases and IR analysis confirms the conversion), the product, ethyl 8-isocyanatooctanoate, can be purified by vacuum distillation.
Spectroscopic Characterization
The identity and purity of ethyl 8-isocyanatooctanoate are confirmed through various spectroscopic techniques.
Technique Expected Observations ¹H NMR A triplet at ~1.25 ppm (3H, -CH₃ of ethyl), a quartet at ~4.12 ppm (2H, -CH₂- of ethyl), a triplet at ~2.3 ppm (2H, -CH₂- adjacent to C=O), and a triplet at ~3.3 ppm (2H, -CH₂- adjacent to -NCO). The remaining methylene protons will appear as a complex multiplet between 1.3-1.7 ppm. ¹³C NMR A peak at ~173 ppm (C=O of ester), a peak at ~121 ppm (N=C=O of isocyanate), a peak at ~60 ppm (-CH₂- of ethyl), and a peak at ~14 ppm (-CH₃ of ethyl). The carbons of the octyl chain will appear in the aliphatic region (~25-43 ppm). IR Spectroscopy A strong, sharp absorption band around 2270 cm⁻¹ characteristic of the asymmetric stretching of the -N=C=O group. A strong absorption around 1735 cm⁻¹ corresponding to the C=O stretch of the ethyl ester. C-H stretching bands will be observed around 2850-2960 cm⁻¹. Mass Spectrometry The molecular ion peak [M]⁺ at m/z = 213. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or cleavage of the alkyl chain.
Reactivity and Key Applications
The dual functionality of ethyl 8-isocyanatooctanoate makes it a versatile reagent in chemical synthesis.
Reactivity Profile
Figure 3: Reactivity of Ethyl 8-isocyanatooctanoate's Functional Groups
-
Isocyanate Group: This electrophilic group readily reacts with nucleophiles.
-
With Amines: Forms stable urea linkages. This is a cornerstone of its use in bioconjugation and polymer chemistry.
-
With Alcohols: Forms carbamate (urethane) linkages.
-
With Water: Reacts to form an unstable carbamic acid, which then decarboxylates to yield a primary amine. This reaction is important to consider as isocyanates are moisture-sensitive.
[8]
-
Ester Group:
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield 8-isocyanatooctanoic acid and ethanol. This allows for further modification or for revealing a carboxylic acid functionality post-conjugation.
Applications in Research and Development
The bifunctional nature of ethyl 8-isocyanatooctanoate lends itself to several applications:
-
Bioconjugation and Drug Delivery: The isocyanate group can be used to attach the molecule to proteins, antibodies, or other biomolecules containing free amine groups (e.g., lysine residues). The alkyl chain acts as a spacer, and the ester group can be a point of attachment for other molecules or can be designed for controlled release of a payload.
-
Surface Modification: It can be used to modify surfaces that have been functionalized with amine or hydroxyl groups. The long alkyl chain can alter the hydrophobicity of the surface, and the terminal ester can be further functionalized.
-
Polymer Synthesis: As a monomer or chain modifier in the synthesis of polyurethanes and polyureas, it can introduce pendant ester functionalities along the polymer backbone. These ester groups can then be used for post-polymerization modification.
-
Cross-linking Agents: The ability to react with two different nucleophiles (one at the isocyanate and another after conversion of the ester) allows for its potential use as a cross-linking agent in the formation of hydrogels and other polymeric networks.
Handling, Storage, and Safety
As with all reactive chemicals, proper handling and storage procedures are crucial for ensuring safety.
-
Hazards: Isocyanates are known respiratory and skin sensitizers. [3][8]Inhalation can cause irritation of the respiratory tract and may lead to asthma-like symptoms in sensitized individuals. [9]Direct contact with skin and eyes can cause irritation. [9]The compound is also moisture-sensitive and will react with water.
[8]
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Storage:
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. Small spills can be neutralized with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent).
Conclusion
Ethyl 8-isocyanatooctanoate is a valuable bifunctional molecule with significant potential in advanced chemical synthesis. Its orthogonal reactivity, with a highly reactive isocyanate and a modifiable ester group, makes it an attractive building block for creating complex molecular architectures. While its synthesis requires careful handling of hazardous intermediates, the outlined procedures provide a reliable pathway to this versatile compound. As research in bioconjugation, drug delivery, and materials science continues to evolve, the utility of well-designed linkers like ethyl 8-isocyanatooctanoate is poised to grow, enabling the development of novel and functional chemical entities.
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Huntsman Building Solutions. (2021). Isocyanate Component A - SAFETY DATA SHEET. Retrieved February 3, 2026, from [Link]
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PubMed. (2008). Prediction of vitreal half-life based on drug physicochemical properties: quantitative structure-pharmacokinetic relationships (QSPKR). [Link]
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Royal Society of Chemistry. (n.d.). Metal–ligand cooperative transformation of alkyl azide to isocyanate occurring at a Co–Si moiety. Retrieved February 3, 2026, from [Link]
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PubChem. (n.d.). Isocyanates. Retrieved February 3, 2026, from [Link]
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PubMed. (2012). Multistep mass spectrometry methodology for direct characterization of polar lipids in green microalgae using paper spray ionization. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate. Retrieved February 3, 2026, from [Link]
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Journal of Medicinal Chemistry. (1988). Additions and Corrections-Synthesis, Binding Studies, and Structure-Activity Relationships of 1-Aryl. [Link]
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PubMed. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]
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PubMed. (2008). Physicochemical properties, pharmacokinetics, and pharmacodynamics of a reformulated microemulsion propofol in rats. [Link]
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ResearchGate. (2009). Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. [Link]
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